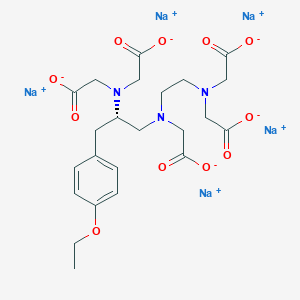![molecular formula C7H11N3O B12976107 3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol: is a heterocyclic compound with the following chemical structure:
Structure: C6H11N4O
This compound features a pyrazolo[1,5-a]pyridine core with an amino group (NH₂) and a hydroxyl group (OH) attached. It exhibits interesting biological properties due to its unique structural features.
Preparation Methods
Synthetic Routes:
- One synthetic route involves the cyclization of appropriate precursors, such as 3-aminopyrazole and 3,4-dihydroxypyridine, under specific conditions.
- Another approach is the reduction of a suitable pyrazolo[1,5-a]pyridine derivative, followed by selective functionalization.
Industrial Production:
While industrial-scale production methods for this specific compound are limited, research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, leading to the formation of various derivatives.
Substitution: Exhibits nucleophilic substitution reactions at the amino group.
Reduction: Can be reduced to form corresponding tetrahydropyrazolo[1,5-a]pyridines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:
The major products depend on the specific reaction conditions and substituents. Examples include substituted pyrazolo[1,5-a]pyridines and their derivatives.
Scientific Research Applications
Chemistry: Used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for potential bioactivity, including interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Industry: Limited applications, but its unique structure may inspire novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular pathways.
Comparison with Similar Compounds
While 3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is relatively rare, here are some similar compounds:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride:
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile:
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile:
These compounds share structural similarities but may exhibit distinct properties. Overall, This compound represents an intriguing class of heterocycles with diverse applications.
Please note that further research and experimentation are essential to fully understand its potential
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C7H11N3O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h4,6,11H,1-3,8H2 |
InChI Key |
ULHIDTYYZPNYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=NN2C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)










